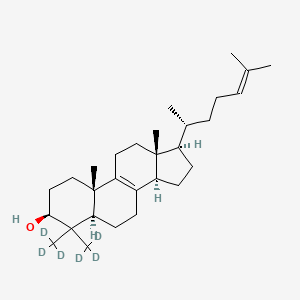
14-Demethyl-lanosterol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Demethyl-lanosterol-d6 is a deuterated natural sterol with the empirical formula C29H42D6O and a molecular weight of 418.73 . It is a derivative of lanosterol, where the 14-methyl group has been removed and replaced with deuterium atoms. This compound is significant in the study of sterol biosynthesis and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Demethyl-lanosterol-d6 involves the deuteration of lanosterol. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain the required reaction conditions. The compound is usually produced in powder form and stored at very low temperatures to preserve its stability .
Analyse Des Réactions Chimiques
Types of Reactions
14-Demethyl-lanosterol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it back to lanosterol or other derivatives.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
14-Demethyl-lanosterol-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in studies involving sterol biosynthesis and metabolism.
Biology: The compound helps in understanding the role of sterols in cellular processes.
Medicine: It is used in the development of drugs targeting sterol pathways.
Industry: The compound is used in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
14-Demethyl-lanosterol-d6 exerts its effects by interacting with enzymes involved in sterol biosynthesis. The primary target is lanosterol 14 alpha-demethylase, a cytochrome P450 enzyme that catalyzes the demethylation of lanosterol. This enzyme-mediated reaction involves the removal of the 14-methyl group as formic acid, a crucial step in the biosynthesis of cholesterol and other sterols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanosterol: The precursor to 14-Demethyl-lanosterol-d6, involved in sterol biosynthesis.
Desmosterol: Another intermediate in the sterol biosynthesis pathway.
Cholesterol: The end product of the sterol biosynthesis pathway.
Uniqueness
This compound is unique due to its deuterated nature, which makes it a valuable tool in tracing and studying sterol metabolism. The incorporation of deuterium atoms allows for precise tracking of the compound in biological systems, providing insights into the dynamics of sterol biosynthesis and metabolism .
Propriétés
Formule moléculaire |
C29H48O |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3 |
Clé InChI |
CHGIKSSZNBCNDW-SKHDRLDPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















